1-(3,4-Dimethylphenyl)propan-1-amine

Medicinal Chemistry ADME CNS Drug Design

1-(3,4-Dimethylphenyl)propan-1-amine (CAS 473732-70-6) is an organic compound classified as an aromatic amine, with the molecular formula C11H17N and a molecular weight of 163.26 g/mol. Its core structure features a propan-1-amine backbone directly attached to a 3,4-dimethylphenyl substituent.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 473732-70-6
Cat. No. B1341055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)propan-1-amine
CAS473732-70-6
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)C)C)N
InChIInChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3
InChIKeyWCTLOIPMQALXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylphenyl)propan-1-amine (CAS 473732-70-6) – A Propan-1-amine Scaffold with a 3,4-Dimethylphenyl Substituent for CNS and Medicinal Chemistry Research


1-(3,4-Dimethylphenyl)propan-1-amine (CAS 473732-70-6) is an organic compound classified as an aromatic amine, with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . Its core structure features a propan-1-amine backbone directly attached to a 3,4-dimethylphenyl substituent. The compound exists as a racemate and is also commercially available in enantiopure forms as the (R)- and (S)-enantiomers (hydrochloride salts) . This structural motif is of significant interest in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, where it has been investigated for its potential interactions with neurotransmitter systems .

Why 1-(3,4-Dimethylphenyl)propan-1-amine (CAS 473732-70-6) Cannot Be Interchanged with Common Analogues


Substitution on the phenyl ring and the position of the amine group critically alter a compound's physicochemical and pharmacological profile. While 1-(3,4-dimethylphenyl)propan-1-amine shares the same molecular formula (C11H17N) and molecular weight as positional isomers like 1-(3,4-dimethylphenyl)propan-2-amine (xylopropamine) and 3-(3,4-dimethylphenyl)propan-1-amine, its specific 3,4-dimethyl substitution pattern and α-ethyl side chain confer distinct properties [1]. For instance, the compound demonstrates a notably low calculated partition coefficient (cLogP = 1) , which predicts a unique lipophilicity profile that directly impacts passive membrane permeability, blood-brain barrier penetration, and potential off-target binding compared to its isomers and mono-methylated analogues [2]. Simply substituting this compound with a structurally similar analogue without accounting for these quantitative differences will introduce uncontrolled variables in any research or industrial process.

Quantitative Differentiation of 1-(3,4-Dimethylphenyl)propan-1-amine from Structural Analogues


Lipophilicity Control: A Lower cLogP Value Confers Distinct ADME Properties Compared to Positional Isomers

The predicted partition coefficient (cLogP) of 1-(3,4-dimethylphenyl)propan-1-amine is 1 . This value is significantly lower than that calculated for its close structural analogue, 1-(3,4-dimethylphenyl)propan-2-amine (xylopropamine), which is reported to be 2.4 [1]. The lower cLogP indicates reduced lipophilicity for the target compound, which is a key determinant in its absorption, distribution, and overall pharmacokinetic behavior. A lower cLogP typically correlates with improved aqueous solubility and potentially reduced non-specific tissue binding [2].

Medicinal Chemistry ADME CNS Drug Design

Receptor Interaction Profile: Agonist Activity at Trace Amine-Associated Receptor 5 (TAAR5)

1-(3,4-Dimethylphenyl)propan-1-amine acts as an agonist at the mouse trace amine-associated receptor 5 (TAAR5) [1]. In a functional cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, the compound exhibited an EC50 of >10,000 nM (>10 µM) [1]. While this indicates relatively low potency, it demonstrates a specific interaction with a receptor target distinct from other major neurotransmitter systems like the beta-1 adrenergic receptor, for which this compound showed no appreciable affinity .

Neuroscience GPCR Pharmacology Trace Amines

Metabolic Stability: Reduced Interaction with CYP2B1-Mediated Aminopyrine N-Demethylase

The compound exhibits weak inhibitory potency (IC50 = 28,800 nM or 28.8 µM) against aminopyrine N-demethylase (CYP2B1) activity in hepatic microsomes from phenobarbitone-induced rats [1]. An IC50 of this magnitude is generally considered low and implies a reduced potential for this compound to cause significant inhibition of CYP2B1-mediated drug metabolism, a factor relevant for its use in complex biological systems.

Drug Metabolism DMPK Cytochrome P450

Chiral Differentiation: Enantiopure Forms are Commercially Available and Have Divergent Activities

1-(3,4-Dimethylphenyl)propan-1-amine contains a chiral center, giving rise to (R)- and (S)-enantiomers, both of which are available as distinct chemical entities (e.g., hydrochloride salts) from commercial suppliers [REFS-1, REFS-2]. The (R)-enantiomer, for instance, is noted as the active form in the context of dexmethylphenidate hydrochloride, a CNS stimulant . This contrasts with the racemic mixture (CAS 473732-70-6) and the separate (S)-enantiomer (CAS 1213597-00-2), which may have distinct pharmacological profiles.

Stereochemistry Chiral Synthesis Enantioselectivity

Validated Application Scenarios for 1-(3,4-Dimethylphenyl)propan-1-amine Based on Experimental Evidence


Design of CNS-Penetrant Probes with a Focus on Lipophilicity Control

Based on its cLogP of 1 , 1-(3,4-Dimethylphenyl)propan-1-amine is a superior scaffold choice over more lipophilic analogues (like xylopropamine, cLogP=2.4) [1] for designing CNS-active chemical probes. Its lower lipophilicity suggests a higher probability of achieving a favorable balance between passive permeability across the blood-brain barrier and avoiding extensive metabolic clearance or non-specific tissue binding, a critical consideration in early-stage CNS drug discovery [2].

Pharmacological Tool for Investigating Trace Amine-Associated Receptors (TAARs)

The compound's confirmed agonist activity at mouse TAAR5 (EC50 > 10 µM) [3] provides a specific, albeit low-potency, entry point for studying this under-explored class of GPCRs. Unlike many amphetamine derivatives that primarily target dopamine and norepinephrine transporters, this compound's interaction with TAAR5 makes it a valuable starting point for SAR studies aimed at understanding the role of trace amines in neurological function and developing more potent and selective TAAR ligands.

Advanced Intermediate for Enantioselective Synthesis and Chiral Method Development

Given the commercial availability of both the racemate and the separate (R)- and (S)-enantiomers [REFS-5, REFS-6], this compound serves as an excellent model substrate for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC) or for use as a building block in the asymmetric synthesis of more complex molecules. The well-defined chiral center allows for precise monitoring of stereochemical outcomes in reactions, which is essential in both academic and industrial process chemistry.

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